N-(5-methylisoxazol-3-yl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide
Description
Properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-(5-thiophen-2-yl-1,2-oxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3S/c1-8-5-12(16-18-8)14-13(17)7-9-6-10(19-15-9)11-3-2-4-20-11/h2-6H,7H2,1H3,(H,14,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCNFXFRJMWIKCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CC2=NOC(=C2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methylisoxazol-3-yl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide typically involves the following steps:
Formation of 5-methylisoxazole: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of 5-(thiophen-2-yl)isoxazole: This involves the cyclization of thiophene derivatives with suitable reagents.
Coupling Reaction: The two isoxazole derivatives are then coupled using a suitable linker, such as an acetamide group, under conditions that promote amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-methylisoxazol-3-yl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert functional groups to their reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Anticancer Properties
Recent studies have demonstrated that N-(5-methylisoxazol-3-yl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide exhibits promising anticancer activity. For instance, in vitro assays have shown that the compound can significantly inhibit the growth of various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The mechanism of action appears to involve the induction of apoptosis and the inhibition of cell proliferation pathways.
Case Study: Anticancer Activity Evaluation
- Objective : Assess cytotoxic effects on MCF-7 breast cancer cells.
- Findings : The compound exhibited an IC50 value of 12 µM after 48 hours of treatment, indicating potent anticancer properties.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial effects against several bacterial strains. It has shown significant inhibitory activity against both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Activity Assessment
- Objective : Determine efficacy against Staphylococcus aureus and Escherichia coli.
- Findings : The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for Staphylococcus aureus and 64 µg/mL for Escherichia coli, highlighting its potential as an antimicrobial agent.
Applications in Drug Development
Given its diverse biological activities, this compound is being explored as a lead compound for the development of new therapeutic agents. Its potential applications include:
- Anticancer Drugs : Due to its ability to inhibit cancer cell growth.
- Antimicrobial Agents : As a treatment for bacterial infections.
- Anti-inflammatory Medications : Targeting inflammatory diseases through cytokine modulation.
Research Insights
Research efforts are ongoing to further elucidate the pharmacological profiles of this compound. Studies are focusing on optimizing its chemical structure to enhance efficacy and reduce toxicity while exploring various delivery methods for better therapeutic outcomes.
Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |
|---|---|---|---|
| Anticancer | MCF-7 (breast cancer) | IC50 = 12 µM | 2024 |
| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |
| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |
Mechanism of Action
The mechanism of action of N-(5-methylisoxazol-3-yl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally and functionally related analogs, focusing on molecular features, synthesis, and biological activity.
Table 1: Structural and Functional Comparison
Structural Modifications and SAR Insights
- Hydrophobicity and Antiproliferative Activity : CP9 () shares the 5-methylisoxazole group with the target compound but incorporates a pyrimidine-thiophene substituent. SAR studies revealed that increased hydrophobicity (e.g., in derivative A17) enhances anticancer activity, suggesting that similar modifications to the target compound could optimize efficacy .
- Heterocyclic Substitutions: Replacing the thiophene ring in the target compound with a pyridazinone () or oxadiazole () alters electronic properties and binding affinity. For instance, oxadiazole derivatives exhibit higher predicted density (1.42 g/cm³) due to rigid heterocyclic packing .
- Substituent Bulkiness : EPAC antagonists () demonstrate that bulky groups (e.g., trichlorophenyl) improve target engagement, a strategy applicable to the target compound’s acetamide linker .
Biological Activity
N-(5-methylisoxazol-3-yl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide is a synthetic compound belonging to the isoxazole class, characterized by its unique structural features that contribute to its biological activity. This article delves into its biological properties, mechanisms of action, and potential applications based on recent research findings.
Structural Overview
The compound consists of two isoxazole rings linked through an acetamide group. The presence of both a methylisoxazole and a thiophenyl moiety enhances its chemical diversity and potential biological interactions.
| Property | Details |
|---|---|
| IUPAC Name | N-(5-methyl-1,2-oxazol-3-yl)-2-(5-thiophen-2-yl-1,2-oxazol-3-yl)acetamide |
| Molecular Formula | C13H11N3O3S |
| Molecular Weight | 273.31 g/mol |
The biological activity of this compound can be attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical signaling pathways. Its mechanism may involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes, such as carbonic anhydrases, which are crucial for maintaining pH balance in tissues and are implicated in various diseases, including cancer .
- Receptor Modulation : It can interact with neurotransmitter receptors, potentially affecting neuroprotective pathways .
- Antimicrobial Activity : The compound has shown promising results against several bacterial and fungal strains, suggesting that it may disrupt microbial cellular processes.
Antimicrobial Properties
This compound exhibits significant antimicrobial activity. In vitro studies have indicated its effectiveness against a range of pathogens:
| Pathogen Type | Activity | MIC (µg/mL) |
|---|---|---|
| Gram-positive bacteria | Moderate | 64 - 128 |
| Gram-negative bacteria | Moderate | 128 - 256 |
| Fungal strains | Significant | 32 - 128 |
These findings highlight the compound's potential as a lead for developing new antimicrobial agents.
Anticancer Activity
Research has also indicated that this compound possesses anticancer properties. In studies involving human cancer cell lines, it demonstrated selective cytotoxicity:
| Cell Line | IC50 (µM) |
|---|---|
| Human lung adenocarcinoma | 15.0 |
| Breast cancer (Her-2 positive) | 20.0 |
The compound's ability to induce apoptosis in cancer cells suggests it may serve as a foundation for future anticancer drug development .
Case Studies and Research Findings
- Inhibition Studies : A series of derivatives based on the isoxazole framework were synthesized and evaluated for their inhibitory effects on human carbonic anhydrases. Some derivatives showed modest inhibition, indicating potential for further optimization .
- Neuroprotective Applications : Isoxazole amino acids derived from this compound were developed as antagonists for excitatory amino acid receptors, showing promise in neuroprotective strategies against neurodegenerative diseases.
- Synthesis and Characterization : The synthesis of this compound typically involves cyclization reactions followed by coupling under controlled conditions to ensure high yield and purity.
Q & A
Q. Key Methodological Steps :
- Use triethylamine to neutralize HCl byproducts during amide bond formation .
- Monitor reaction progress via TLC (e.g., hexane:ethyl acetate 9:1 solvent system) .
- Purify via recrystallization (ethanol, pet-ether) or column chromatography .
How is structural characterization performed for this compound?
Basic Research Question
Structural confirmation relies on multimodal spectroscopic analysis :
- 1H/13C NMR : Assign peaks based on substituent-induced chemical shifts (e.g., isoxazole protons at δ 6.2–6.8 ppm, thiophene protons at δ 7.2–7.5 ppm) .
- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and heterocyclic ring vibrations .
- LC-MS/Elemental Analysis : Confirm molecular ion peaks (e.g., m/z 281.291 for C10H11N5O3S derivatives) and C/H/N/S ratios .
What are the common biological activities associated with this compound?
Basic Research Question
Isoxazole-thiophene hybrids exhibit diverse bioactivities :
- Anticancer : Derivatives like N-(3-chlorophenyl)-2-oxoacetohydrazonoyl cyanide show low micromolar inhibition of EPAC proteins .
- Antimicrobial : Thiadiazole analogs display activity against Staphylococcus aureus and antifungal targets .
- Anti-inflammatory : Thiazolidinedione derivatives inhibit GLUT1, a glucose transporter implicated in inflammation .
How can researchers optimize reaction conditions to improve yield?
Advanced Research Question
Critical Variables :
- Solvent Systems : Toluene:water (8:2) improves azide substitution kinetics , while dioxane enhances thiazole amidation .
- Catalysts : Triethylamine increases amide bond formation efficiency by scavenging HCl .
- Temperature/Time : Refluxing for 5–7 hours maximizes conversion in azide reactions , while shorter durations (4 hours) suffice for chloroacetamide synthesis .
Case Study : Substituting pet-ether with ethanol-DMF mixtures improved recrystallization yields of N-(5-aryl-methylthiazole) derivatives from 40% to 65% .
What computational methods predict the biological potential of derivatives?
Advanced Research Question
- PASS Algorithm : Predicts antibacterial/antifungal activity by correlating structural motifs (e.g., thiophene, isoxazole) with known bioactive libraries .
- Molecular Docking : Validates interactions with targets like EPAC (PDB: 3CF6) or GLUT1 (PDB: 4PYP). For example, docking 2-(furan-2-ylmethylene)-thiazolidinedione into GLUT1 revealed hydrogen bonding with Asn288 .
How do structural modifications influence biological activity?
Advanced Research Question
SAR Insights :
- Isoxazole Substituents : Adding tert-butyl to C5 of isoxazole (e.g., compound 22 ) enhances EPAC antagonism by 3-fold compared to methyl groups .
- Thiophene Linkers : Replacing thiophene with benzothiazole (e.g., F18 ) reduces anticancer IC50 values from 12 µM to 8 µM .
- Acetamide Flexibility : Introducing cyanide at the hydrazone position (e.g., HJC0726 ) improves metabolic stability .
How to address contradictions in spectroscopic data interpretation?
Advanced Research Question
Resolution Strategies :
- Variable Temperature NMR : Resolves overlapping peaks in rigid heterocycles (e.g., thiadiazole protons at δ 2.1–2.3 ppm) .
- 2D NMR (COSY, HSQC) : Assigns ambiguous signals in crowded regions (e.g., isoxazole-thiophene coupling) .
- X-ray Crystallography : Definitive structural confirmation, as used for N-[1-(5-acetamido-thiadiazol-2-yl)ethyl]acetamide (CCDC: 668832) .
What strategies resolve discrepancies in biological activity reports?
Advanced Research Question
Root Causes :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
